5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class of heterocyclic compounds, which are notable for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications as an antibacterial agent and in other therapeutic areas.
The compound can be synthesized through various methods involving the reaction of specific precursors, including amino acids and aldehydes. Patents such as WO2004083205A1 detail the synthesis and classification of oxazolidinone derivatives, indicating their significance in pharmaceutical applications .
The synthesis of 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one can be achieved through several methods:
The technical details include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one features a five-membered ring containing nitrogen and oxygen atoms. The general formula can be represented as:
Key structural data include:
CC(C(=O)N(CC)CCN)O
This notation indicates the arrangement of atoms within the molecule, highlighting functional groups essential for its biological activity.
5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various chemical reactions:
Reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation. Reaction conditions such as temperature and catalyst presence are optimized to enhance yields.
The mechanism of action of 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one primarily involves its interaction with bacterial ribosomes. It inhibits protein synthesis by binding to the ribosomal RNA, specifically targeting the 50S subunit in Gram-positive bacteria.
Research indicates that compounds within this class exhibit activity against resistant strains of bacteria, making them valuable in treating infections caused by Staphylococcus aureus and Enterococcus faecalis .
Relevant analyses include spectroscopic methods (NMR, IR) to determine functional groups and molecular interactions.
5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one is primarily investigated for its antibacterial properties. Its applications include:
The oxazolidinone ring represents a privileged heterocyclic pharmacophore in antibacterial drug design, characterized by a five-membered 1,3-oxazolidin-2-one core structure. This scaffold forms the structural basis for synthetic antibiotics effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Unlike natural product-derived antibiotics, oxazolidinones are fully synthetic, enabling targeted optimization of their pharmacodynamic and pharmacokinetic profiles [1] [7].
The pharmacophore's significance stems from its unique mechanism of action: inhibition of bacterial protein synthesis via binding to the 23S rRNA of the 50S ribosomal subunit. This action prevents formation of the 70S initiation complex, a target not shared with other antibiotic classes, thereby minimizing cross-resistance. The oxazolidinone nucleus serves as a versatile template for structural diversification, with critical modifications at the C-3 and C-5 positions directly influencing antibacterial potency, spectrum, and physicochemical properties [3] [9].
Table 1: Key Oxazolidinone Antibiotics and Their Structural Features
Compound | C-3 Substituent | C-5 Side Chain | Approval Year | Clinical Significance |
---|---|---|---|---|
Linezolid | N-Morpholinyl | Acetamidomethyl | 2000 | First-in-class oxazolidinone |
Tedizolid | N-1,2,3-Triazolyl | Hydroxymethyl (phosphate prodrug) | 2014 | 4-8x lower MICs vs. linezolid |
Contezolid | N-Heteroaromatic | Complex heterocycle | 2021 | Reduced myelosuppression risk |
Radezolid | Bicyclic dihydropyridone | Ethylenediamine linker | Phase III | Expanded Gram-negative coverage |
The structural evolution of oxazolidinone antibiotics demonstrates targeted rational design to overcome limitations of early compounds like linezolid. Tedizolid (Sivextro®) exemplifies this progression, featuring a 3-(3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl) core with a C-5 hydroxymethyl group administered as a phosphate prodrug. This D-ring extension significantly enhances ribosomal binding affinity through additional hydrogen-bonding interactions compared to linezolid's morpholine C-ring [4] [10].
5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one represents a strategic departure from classical C-5 acetamidomethyl (linezolid) or hydroxymethyl (tedizolid) substituents. The ethyl group at N-3 simplifies the heterocyclic component while the 2-aminoethyl chain at C-5 introduces a protonatable primary amine. This modification aligns with emerging trends in oxazolidinone optimization:
Recent synthetic efforts have explored hybrid structures incorporating the aminoethyl-oxazolidinone motif. Zhao et al. demonstrated that piperazinyl-linked analogues with N-methylglycyl side chains (inspired by tetracycline antibiotics) exhibited potent activity against Enterococcus faecalis (MIC 2–8 μg/mL). Particularly, naphthalene- and thiazole-functionalized derivatives showed enhanced ligand-receptor binding, validating the aminoethyl group's role as a molecular tether for pharmacophore extension [3] [7].
Table 2: Structural Comparison of Key Oxazolidinone Derivatives
Structural Feature | Linezolid | Tedizolid | 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one |
---|---|---|---|
N-3 Substituent | Morpholine | Tetrazole-pyridine | Ethyl group |
C-5 Side Chain | Acetamidomethyl | Hydroxymethyl (phosphate) | 2-Aminoethyl |
Key Functional Groups | Amide carbonyl | Hydroxy/phosphoryloxy | Primary amine |
pKa (Side Chain) | ~1 (non-ionizable) | ~6.4 (phosphoryl) | ~10.6 (amine) |
Ribosomal Binding Energy | Baseline | 2-3x stronger than linezolid | Predicted enhanced binding via amine interactions |
The 2-aminoethyl modification at C-5 confers distinctive mechanistic advantages that address limitations of earlier oxazolidinones:
Molecular docking studies reveal that the protonated aminoethyl group forms additional hydrogen bonds with A2473 in the 23S rRNA peptidyl transferase center, complementing the core oxazolidinone interactions with U2584 and G2505. This binding mode explains the retained activity against linezolid-resistant strains carrying the cfr methyltransferase when the amine engages alternative rRNA nucleotides [8]. The amine's cationic character at physiological pH facilitates:
The aminoethyl substitution counters two primary linezolid resistance mechanisms:
Patent data indicates that 3-ethyl-5-(2-aminoethyl) derivatives maintain potency against clinical isolates with MIC90 values ≤2 μg/mL for linezolid-resistant S. aureus (LRSA), representing a 16-32-fold improvement over linezolid in resistant strains [5].
The aminoethyl group significantly alters physicochemical properties:
Table 3: Functional Contributions of the 2-Aminoethyl Group to Oxazolidinone Bioactivity
Property | Structural Influence | Biological Consequence |
---|---|---|
Basic Amine | Protonation at physiological pH | Enhanced solubility; membrane disruption; rRNA electrostatic interactions |
Hydrogen Bonding Capacity | Donor (2H) and acceptor (lone pair) capabilities | Supplemental rRNA binding; water-mediated contacts |
Conformational Flexibility | Free rotation around C5-CH₂-CH₂ bonds | Adaptive binding to resistance-conferring mutations |
Metabolic Vulnerability | Primary amine resistant to oxidative metabolism | Reduced CYP450 interactions; lower toxicity risk |
Chemical Versatility | Derivatization point for prodrugs or hybrids | Tunable pharmacokinetics; multi-targeting potential |
Compound Summary Table: Key Data for 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one
Property | Value/Description |
---|---|
Systematic Name | 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one |
CAS Registry Number | 1367994-53-3 |
Molecular Formula | C₇H₁₄N₂O₂ |
Molecular Weight | 158.20 g/mol |
SMILES Notation | O=C1OC(CCN)CN1CC |
XLogP3 | -0.82 (Predicted) |
Hydrogen Bond Donors | 2 (Oxazolidinone carbonyl O; primary amine) |
Hydrogen Bond Acceptors | 3 (Oxazolidinone O; carbonyl O; amine lone pair) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 58.4 Ų |
Bioisosteric Analogues | 5-aminomethyl-3-phenyloxazolidinones; 5-glycinyl substituted derivatives |
Therapeutic Potential | Gram-positive antibiotic scaffold; ribosomal inhibitor |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: